Butabindide oxalate
Overview
Description
Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits CCK-inactivating peptidase/TPP-2 over a panel of serine proteases and CCK receptors .
Molecular Structure Analysis
The molecular formula of Butabindide oxalate is C17H25N3O2.C2H2O4 . The structure includes a carboxamide group attached to an indole ring and a butyl group .
Physical And Chemical Properties Analysis
Butabindide oxalate is a white solid with a molecular weight of 393.44. It is soluble in DMSO .
Scientific Research Applications
Oxalate Production by Fungi : Oxalate plays a significant role in fungal-mediated metal and mineral transformations, impacting processes like nutrient cycling, rock and mineral transformations, bioweathering, and mycogenic biomineral formation. These transformations have potential applications in environmental biotechnology, such as metal and radionuclide leaching, biorecovery, detoxification, and bioremediation. They are also relevant to biodeterioration of natural and synthetic materials, biocorrosion, and effects on radionuclide speciation and mobility (Gadd et al., 2014).
Intercomparison of Oxalic Acid Measurements in Aerosols : Oxalate, the anion of oxalic acid, is abundant in atmospheric aerosols. Studies comparing the measurement techniques of oxalic acid in aerosols, such as gas chromatography and ion chromatography, provide insights into the environmental monitoring and analysis of oxalates (Kawamura et al., 2010).
Hydrogen Bonded Structures in Organic Amine Oxalates : Research on the synthesis and characterization of various amine oxalates, including their hydrogen-bonded networks and thermal stability, contributes to the understanding of chemical properties and potential applications of oxalates in different scientific fields (Vaidhyanathan et al., 2002).
Enzymes of Oxalate Metabolism : Oxalate-degrading enzymes have potential applications in medical diagnostics and treatments for hyperoxaluria and other oxalate-related diseases. They could also be useful in producing transgenic plants for human consumption and in environmental bioremediation (Svedružić et al., 2005).
Effects of Oxalate on Arsenic Release and Accumulation : Studies examining the effects of oxalate on the release of arsenic from contaminated soils and its accumulation in plants, such as wheat, provide valuable insights into the environmental and agricultural impact of oxalates (Tao et al., 2006).
Tripeptidyl Peptidase II Inhibitory Activity : Research on compounds like Butabindide, which inhibits the enzyme tripeptidyl peptidase II, highlights the potential pharmaceutical applications of specific oxalate compounds (Breslin et al., 2002).
Safety And Hazards
Future Directions
While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like Butabindide oxalate in the future.
properties
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJFDVOXSGHBF-SLHAJLBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719333 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butabindide oxalate | |
CAS RN |
185213-03-0 | |
Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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